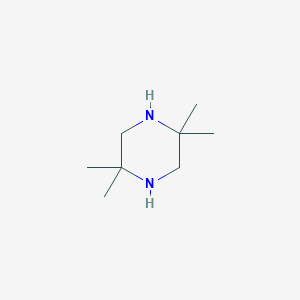

2,2,5,5-Tetramethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-10-8(3,4)6-9-7/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBFZPNAUHORDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280026 | |

| Record name | 2,2,5,5-tetramethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-90-2 | |

| Record name | 2,2,5,5-Tetramethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2,2,5,5-tetramethylpiperazine, a sterically hindered diamine with potential applications in medicinal chemistry and materials science. Given the absence of a well-established, single-step commercial synthesis, this document explores plausible and scientifically sound multi-step synthetic routes, offering insights into the underlying chemical principles and experimental considerations.

Introduction: The Significance of Sterically Hindered Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials. The introduction of bulky substituents, such as four methyl groups at the 2 and 5 positions, imparts unique properties to the resulting this compound molecule. This steric hindrance can influence its basicity, nucleophilicity, and conformational dynamics, making it a valuable building block for creating novel chemical entities with tailored biological activities or material properties. The gem-dimethyl substitution is anticipated to lock the piperazine ring in a more rigid conformation, which can be advantageous in designing molecules with specific spatial orientations for optimal interaction with biological targets.

Proposed Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound presents a significant challenge due to the steric hindrance around the nitrogen atoms, which can impede cyclization reactions. This guide outlines two primary retrosynthetic approaches, focusing on the construction of the core piperazine ring from readily available starting materials.

Diagram of Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Cyclization of a Preformed Diamine

This approach hinges on the synthesis of the key intermediate, 2,2-dimethyl-1,2-ethanediamine, followed by its cyclization with a suitable two-carbon electrophile.

A plausible route to this diamine starts from the readily available α-aminoisobutyric acid.

Reaction Scheme 1: Synthesis of 2,2-Dimethyl-1,2-ethanediamine

Caption: Proposed synthesis of the key diamine precursor.

Experimental Protocol Insight:

-

Protection and Reduction: The initial protection of the amino group of α-aminoisobutyric acid (e.g., as a Boc-carbamate) is crucial to prevent side reactions during the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation.

-

Conversion to the Diamine: The resulting amino alcohol is then converted to the diamine. A reliable method involves the mesylation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with an azide salt. Subsequent reduction of the azide, either through catalytic hydrogenation or with a hydride reducing agent, yields the target diamine.

With the 2,2-dimethyl-1,2-ethanediamine in hand, the final step is the formation of the six-membered ring. Several two-carbon synthons can be considered.

Table 1: Comparison of C2 Synthons for Cyclization

| C2 Synthon | Proposed Reaction | Advantages | Potential Challenges |

| Glyoxal | Reductive amination with the diamine. | Readily available, reaction proceeds under reductive conditions. | Potential for side reactions and polymerization. Steric hindrance may inhibit the second cyclization step. |

| 1,2-Dichloroethane | Double N-alkylation of the diamine. | Simple reagent. | Requires forcing conditions (high temperature and pressure) which might lead to quaternization and other side products.[1] |

| Ethyl Chlorooxoacetate | Acylation followed by reduction and cyclization. | Can lead to a piperazinone intermediate which can be subsequently reduced. | Multi-step process within the cyclization phase. |

Experimental Protocol: Reductive Amination with Glyoxal

-

Imine Formation: Dissolve 2,2-dimethyl-1,2-ethanediamine in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of glyoxal dropwise at a controlled temperature (e.g., 0-10 °C) to form the diimine intermediate.

-

Reduction: In the same pot, introduce a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The use of a mild reducing agent is critical to selectively reduce the imine without affecting other functional groups.

-

Work-up and Purification: After the reaction is complete, quench the excess reducing agent with an acid. Basify the mixture and extract the product with an organic solvent. The crude product can then be purified by distillation or chromatography.

Causality Behind Experimental Choices: The choice of a one-pot reductive amination is to minimize the isolation of the potentially unstable diimine intermediate. The gradual addition of reagents and temperature control are essential to manage the exothermicity of the reaction and prevent side reactions.

Strategy 2: Dimerization of a Three-Carbon Building Block

An alternative strategy involves the dimerization of a molecule containing a three-carbon backbone with a nitrogen atom and the gem-dimethyl moiety.

Reaction Scheme 2: Dimerization Approach

Caption: Hypothetical dimerization route via an aziridine intermediate.

Expertise & Experience Insights:

This approach is conceptually elegant but may be challenging in practice. The formation and dimerization of the sterically hindered aziridine would require careful optimization of reaction conditions. Acid catalysis is often employed for the dimerization of aziridines, but the steric bulk in this specific case might necessitate the use of stronger Lewis acids and elevated temperatures.

Characterization and Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the twelve equivalent methyl protons and a singlet for the four equivalent methylene protons. A broad singlet for the two N-H protons. |

| ¹³C NMR | A signal for the methyl carbons, a signal for the methylene carbons, and a signal for the quaternary carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₁₈N₂ (142.24 g/mol ). |

| IR Spectroscopy | Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. |

Conclusion and Future Outlook

The synthesis of this compound is a non-trivial synthetic challenge. The strategies outlined in this guide, particularly the cyclization of 2,2-dimethyl-1,2-ethanediamine, provide a logical and experimentally feasible pathway for its preparation. Further research and optimization of the proposed reaction conditions are necessary to develop a high-yielding and scalable process. The availability of this unique sterically hindered diamine will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials.

References

-

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium.[1]

Sources

An In-depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethylpiperazine

Introduction

2,2,5,5-Tetramethylpiperazine is a saturated heterocyclic organic compound with the molecular formula C₈H₁₈N₂.[1] As a symmetrically substituted derivative of piperazine, it holds potential as a building block in medicinal chemistry and materials science. The introduction of four methyl groups onto the piperazine ring at the 2 and 5 positions creates a sterically hindered environment around the nitrogen atoms, which can significantly influence its chemical reactivity and physical properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals in predicting its behavior in various systems, designing synthetic routes, and developing new applications.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes computed data from reputable databases and outlines the established experimental protocols for their determination. This approach provides both a summary of our current understanding and a practical framework for the empirical validation of these properties.

Molecular Structure and Isomerism

The structure of this compound features a six-membered ring containing two nitrogen atoms at opposite positions, with two methyl groups attached to each of the carbon atoms adjacent to one of the nitrogens.

It is crucial to distinguish this compound from its more common and well-studied isomer, 2,2,6,6-tetramethylpiperidine. The different substitution pattern significantly impacts the molecule's symmetry, steric hindrance, and ultimately, its physical and chemical properties.

Caption: Logical Flow for Qualitative Solubility Testing.

Basicity (pKa)

The basicity of the nitrogen atoms in this compound is a key chemical property. The pKa of the conjugate acid is a quantitative measure of this basicity. Methyl substitution on the carbon atoms adjacent to the nitrogens can influence the pKa through electronic and steric effects. While experimental data is not available, it is expected to have two pKa values corresponding to the two nitrogen atoms.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. Although experimental spectra for this specific compound are not readily found in public databases, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the N-H protons, the C-H protons on the piperazine ring, and the C-H protons of the four methyl groups. The chemical shifts and coupling patterns would provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule: the methyl carbons and the carbons of the piperazine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (typically in the region of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (142.24 g/mol ). The fragmentation pattern would provide further structural information.

Conclusion

While the physical properties of this compound are not as extensively documented as those of other piperazine derivatives, this guide provides a solid foundation based on computed data and established scientific principles. The outlined experimental protocols offer a clear path for researchers to empirically determine these properties, which is a critical step in unlocking the full potential of this compound in various scientific and industrial applications. The steric hindrance imparted by the tetramethyl substitution pattern suggests that this molecule may exhibit unique properties worthy of further investigation.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

2,2,5,5-Tetramethylpiperazine: A Sterically Defined Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we are constantly challenged to look beyond commonplace scaffolds to solve complex medicinal chemistry problems. The piperazine ring is a well-established "privileged scaffold" in drug design, valued for its ability to modulate physicochemical properties like solubility and basicity.[1] However, the introduction of strategic steric hindrance can unlock new potential in molecular design. This guide focuses on the 2,2,5,5-tetramethylpiperazine core, a unique building block whose conformational rigidity and controlled reactivity offer compelling advantages for creating novel therapeutics with improved specificity and pharmacokinetics.

The Strategic Advantage: Unpacking the Core Structure

The utility of this compound stems directly from its unique topology. The four methyl groups are positioned in a way that imparts significant steric bulk around the piperazine ring, influencing its chemical behavior and three-dimensional shape.

Key Structural Features:

-

Steric Hindrance: Unlike unsubstituted piperazine, the gem-dimethyl groups at the 2- and 5-positions flank the nitrogen atoms. This steric shielding reduces the nucleophilicity of the secondary amines, making them less prone to undesired side reactions and metabolic degradation.[2][3] This is analogous to the well-documented stability of 2,2,6,6-tetramethylpiperidine (TMP).[2][3]

-

Conformational Rigidity: The bulky methyl groups lock the piperazine ring into a more defined chair conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4]

-

Three-Dimensionality (Fsp³-richness): The saturated, non-aromatic structure provides a distinct three-dimensional vector for substituents, allowing for the exploration of chemical space not accessible with flat, aromatic rings. This is a critical feature for disrupting protein-protein interactions or accessing deep binding pockets.[4]

Caption: Structure of this compound highlighting key features.

Physicochemical Properties

A clear understanding of the fundamental properties is essential before incorporating this scaffold into a synthetic workflow.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [5] |

| Molecular Weight | 142.24 g/mol | [5] |

| XLogP3 | 0.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| CAS Number | 5434-90-2 | [5] |

Synthesis and Functionalization: A Practical Guide

While literature on the specific synthesis of this compound is not as extensive as for other piperidines, its preparation can be approached through established principles of heterocyclic chemistry.

Proposed Synthetic Workflow

A plausible and efficient route involves the reductive amination of 2,2,5,5-tetramethyl-1,4-cyclohexanedione with ammonia. This approach leverages readily available starting materials and robust reaction conditions.

Caption: Proposed one-pot synthesis workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles. Optimization may be required.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,5,5-tetramethyl-1,4-cyclohexanedione (1.0 eq) and methanol (10 mL/g of dione).

-

Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution for 15-20 minutes or add a solution of ammonia in methanol (7N, 2.5 eq).

-

Reductive Agent: While maintaining the temperature at 0°C, slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes. Causality: NaBH₃CN is chosen for its selectivity in reducing the iminium intermediate over the starting ketone, preventing side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Basify the solution to pH >12 with 6M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

N-Functionalization: Gateway to Diversity

The two secondary amine groups are the primary handles for elaboration. Due to steric hindrance, these nitrogens are less reactive, which requires slightly more forcing conditions but provides excellent control for mono- versus di-functionalization.

Protocol: Mono-N-Alkylation

-

Reactant Setup: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) and the desired alkylating agent (e.g., benzyl bromide, 1.1 eq). Causality: Using a slight excess of the alkylating agent and controlling stoichiometry allows for preferential mono-alkylation. The hindered nature of the second nitrogen makes it slower to react.

-

Reaction: Heat the mixture to 60-80°C and stir for 8-16 hours. Monitor the formation of the product and the disappearance of starting material.

-

Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The product is purified via chromatography.

Applications in Medicinal Chemistry

The unique properties of the this compound scaffold make it a valuable building block for addressing key challenges in drug development.

Logical Application Framework

Caption: How core properties translate to desirable drug-like characteristics.

-

As a Rigid Linker: In molecules requiring precise positioning of two pharmacophores (e.g., bivalent inhibitors, PROTACs), the tetramethylpiperazine core acts as a rigid, non-aromatic linker. Its defined geometry ensures that the attached functional groups are held in a specific spatial orientation, which is crucial for optimizing interactions with multiple binding sites.

-

Improving Metabolic Stability: The N-dealkylation of piperazine rings is a common metabolic pathway. The steric bulk of the four methyl groups effectively shields the nitrogen atoms from enzymatic attack by Cytochrome P450 enzymes, potentially increasing the half-life and oral bioavailability of a drug candidate.

-

Scaffold for CNS-Targeted Agents: Piperazine-containing compounds are prevalent in drugs targeting the central nervous system.[1] The lipophilicity (XLogP3 = 0.4) and basicity of the tetramethylpiperazine scaffold can be fine-tuned through N-substitution to achieve the desired blood-brain barrier penetration. The rigidity of the core can also enhance selectivity for specific receptor subtypes, as seen in the development of selective serotonin receptor agonists where piperidine stereochemistry is key.[6]

Conclusion and Future Outlook

The this compound scaffold represents an underutilized yet highly promising building block in medicinal chemistry. Its combination of steric hindrance, conformational rigidity, and synthetic accessibility provides a powerful tool for overcoming common hurdles in drug discovery, such as metabolic instability and lack of selectivity. By moving beyond simple, flexible linkers and embracing structurally defined, Fsp³-rich cores like this one, researchers can unlock new avenues for designing the next generation of targeted therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Rosted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available at: [Link]

-

Lander, P. A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

-

Kavková, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4979. Available at: [Link]

- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. This compound | C8H18N2 | CID 225572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basicity of 2,2,5,5-Tetramethylpiperazine: A Sterically Hindered Diamine

Foundational Principles: Basicity in Aliphatic Amines

The basicity of an amine is fundamentally its ability to accept a proton (H⁺), acting as a Brønsted-Lowry base.[1] This property is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base, indicating that the conjugate acid is weaker and less likely to donate its proton.[2] The basicity of aliphatic amines like piperazine derivatives is governed by a delicate balance of several key factors:

-

Inductive Effect: Alkyl groups are electron-donating; they push electron density toward the nitrogen atom.[3][4] This increased electron density on the nitrogen makes its lone pair more available and attractive to a proton, thereby increasing the amine's basicity.[1][2]

-

Steric Hindrance: The presence of bulky substituents near the nitrogen atom can impede the approach of a proton and, more significantly, hinder the solvation of the resulting ammonium cation.[5] Poor solvation destabilizes the conjugate acid, which can lead to a decrease in basicity compared to what inductive effects alone would predict.[5][6]

-

Hybridization: The basicity of nitrogen is highest for sp³-hybridized orbitals (as found in aliphatic amines) and decreases with increasing s-character (sp² then sp), as the lone pair is held more closely to the nucleus.[7] 2,2,5,5-tetramethylpiperazine features sp³-hybridized nitrogen atoms, predisposing it to significant basicity.

The Unique Structural Landscape of this compound

The structure of this compound presents a classic case of competing electronic and steric effects. It is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1,4-positions).[8] The key feature is the presence of two gem-dimethyl groups on the carbons adjacent (alpha) to each nitrogen atom.

Positive Inductive Effect: The four methyl groups are electron-donating, pushing electron density onto the piperazine ring and, consequently, toward the nitrogen atoms. This electronic effect, in isolation, would be expected to make this compound a stronger base than the parent piperazine molecule.[3]

Steric Congestion: The four methyl groups create a highly crowded environment around the nitrogen atoms. This steric bulk shields the nitrogen's lone pair from interaction with incoming electrophiles, including protons.[9][10] Furthermore, this steric shield would significantly interfere with the ability of solvent molecules (e.g., water) to form a stabilizing solvation shell around the protonated ammonium centers. This destabilization of the conjugate acid is a powerful force that can counteract the inductive effect.[5]

The following diagram illustrates the key structural factors influencing the basicity of this molecule.

Caption: Factors influencing the basicity of this compound.

Comparative Analysis and pKa Prediction

To predict the basicity of this compound, it is instructive to compare it with structurally related amines. Piperazine is a diprotic base with two distinct pKa values for its conjugate acids. The first protonation (pKa₁) is typically much higher than the second (pKa₂), as the positive charge from the first protonation inductively withdraws electron density, making the second nitrogen less basic.[8]

| Compound | Structure | pKa₁ (Conjugate Acid) | pKa₂ (Conjugate Acid) | Key Features |

| Piperazine | Cyclic Diamine | ~9.73[5][8] | ~5.35[5][8] | Unsubstituted parent compound. |

| 2-Methylpiperazine | C-Alkylated | ~9.57[5] | ~5.17[5] | Single methyl group introduces minor steric hindrance, slightly lowering basicity.[5] |

| 1,4-Dimethylpiperazine | N-Alkylated | ~8.0[11] | ~3.5 (Estimated) | Tertiary amines are typically less basic than secondary amines in aqueous solution due to solvation effects.[11] |

| 2,2,6,6-Tetramethylpiperidine | Hindered Monoamine | ~11.07[9][12][13] | N/A | Highly hindered secondary amine; strong inductive effect from four methyl groups dominates. |

| This compound | Hindered Diamine | Predicted: 10.5 - 11.5 | Predicted: 6.0 - 7.0 | Strong inductive effect and significant steric hindrance. |

Prediction for this compound:

-

pKa₁: The four methyl groups will exert a strong electron-donating effect, similar to that in 2,2,6,6-tetramethylpiperidine (TMP).[9][12] While steric hindrance to solvation is significant, the inductive effect is powerful. Therefore, the first pKa should be substantially higher than that of piperazine and is predicted to be in the range of TMP, likely between 10.5 and 11.5 .

-

pKa₂: After the first protonation, the molecule carries a positive charge. The second nitrogen is now influenced by both the electron-withdrawing effect of the nearby ammonium group and the electron-donating effect of its local methyl groups. The steric hindrance will also play a role. The net effect should result in a pKa₂ that is significantly higher than that of piperazine, as the local inductive effect of the gem-dimethyl group will partially counteract the field effect of the first proton. A predicted range of 6.0 to 7.0 is reasonable.

Experimental Protocol: Potentiometric Titration for pKa Determination

The most reliable method for determining the pKa values of a diamine like this compound is through potentiometric titration.[5] This protocol provides a self-validating system by generating a complete titration curve from which the dissociation constants can be derived.

Objective: To determine the pKa₁ and pKa₂ of this compound dihydrochloride in aqueous solution at a constant temperature (25 °C).

Materials:

-

This compound dihydrochloride[14]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or jacketed beaker

-

50 mL burette (Class A)

-

Volumetric flasks and pipettes (Class A)

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound dihydrochloride to prepare a ~0.01 M solution in a volumetric flask using CO₂-free deionized water.

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at 25 °C.

-

Titration Setup: Pipette a known volume (e.g., 50.00 mL) of the analyte solution into a jacketed beaker maintained at 25 °C. Place the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom. Add a magnetic stir bar and begin gentle stirring.

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Decrease the increment size significantly in regions where the pH changes rapidly (i.e., near the equivalence points).

-

Continue the titration until the pH reaches a stable, high value (e.g., pH 12).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve. The curve should show two distinct buffer regions and two equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points. pKa₂ is found at the pH where half of the first equivalent of NaOH has been added. pKa₁ is found at the pH corresponding to the addition of 1.5 equivalents of NaOH.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot indicate the equivalence points, which can be used to accurately determine the half-equivalence volumes.

-

Caption: Workflow for the potentiometric determination of pKa values.

Implications and Applications as a Hindered Base

The unique combination of moderate-to-high basicity and extreme steric bulk defines the utility of this compound. Like its monoamine counterpart, 2,2,6,6-tetramethylpiperidine, it is expected to function as a non-nucleophilic base .[12][15]

While its nitrogen lone pairs are basic enough to abstract protons, the steric hindrance prevents them from participating in nucleophilic substitution (Sₙ2) or addition reactions with larger electrophilic centers (e.g., carbonyl carbons, alkyl halides).[12] This property is highly valuable in organic synthesis for promoting elimination reactions or performing selective deprotonations without unwanted side reactions.

Potential Applications:

-

Selective Deprotonation: It could be used to deprotonate relatively acidic C-H, O-H, or N-H bonds to generate reactive intermediates.

-

Elimination Reactions: As a base, it can facilitate E2 eliminations to form alkenes from alkyl halides or tosylates, where its non-nucleophilic nature would suppress competing Sₙ2 reactions.

-

Precursor to Stronger Bases: Deprotonation with a strong organometallic reagent (e.g., n-butyllithium) could potentially form a lithium diamide, a highly reactive and sterically demanding superbasing agent.

The diagram below illustrates its role as a non-nucleophilic base in a general E2 elimination reaction.

Caption: Role of a hindered base in an E2 elimination reaction.

Conclusion

This compound is a fascinating molecule whose basicity is a result of the direct competition between the base-strengthening inductive effect of four methyl groups and the base-weakening effect of steric hindrance. By drawing comparisons with piperazine and the highly hindered 2,2,6,6-tetramethylpiperidine, we can confidently predict that it is a moderately strong diprotic base with pKa values significantly higher than the parent piperazine. Its primary value in a research and development setting lies in its character as a non-nucleophilic base, enabling chemists to perform selective proton abstractions and promote elimination reactions with minimal interference from competing nucleophilic pathways. The experimental protocols outlined herein provide a clear path for the definitive characterization of this and other sterically encumbered amines.

References

-

Amine Basicity - A Level Chemistry Revision Notes. (2025). Retrieved from A Level Chemistry. [Link]

-

Basicity of Amines. (2025). Chemistry LibreTexts. [Link]

-

Amines (A-Level). (n.d.). ChemistryStudent. [Link]

-

Inductive effect on basicity. (2024). Reddit. [Link]

-

5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

-

2,2,6,6-Tetramethylpiperidine. (n.d.). Grokipedia. [Link]

-

Di Travani, M., et al. (2022). pKa values of common substituted piperazines. RSC Medicinal Chemistry. [Link]

-

2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2019). Future Medicinal Chemistry. [Link]

-

steric hinderance and basicity. (2021). Reddit. [Link]

-

This compound dihydrochloride. (n.d.). MySkinRecipes. [Link]

-

On the origin of the steric effect. (2015). Physical Chemistry Chemical Physics. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. reddit.com [reddit.com]

- 5. uregina.ca [uregina.ca]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 14. This compound dihydrochloride [myskinrecipes.com]

- 15. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

Methodological & Application

The Untapped Potential of a Sterically Hindered Scaffold: Applications of 2,2,5,5-Tetramethylpiperazine in Medicinal Chemistry

Introduction: Beyond the Privileged Piperazine Scaffold

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its versatile structure, with two strategically placed nitrogen atoms, allows for the modulation of physicochemical properties such as solubility and basicity, which in turn can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This has led to a broad spectrum of biological activities associated with piperazine derivatives, including antimicrobial, anticancer, and central nervous system effects.[2][5]

While the parent piperazine ring has been extensively explored, its substituted analogues present unique opportunities for drug design. This guide focuses on a particularly intriguing, yet underexplored derivative: 2,2,5,5-tetramethylpiperazine . The presence of four methyl groups on the carbon atoms adjacent to the nitrogens introduces significant steric hindrance, creating a unique chemical entity with distinct properties. This document will serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this sterically hindered scaffold. We will delve into the theoretical advantages and challenges of its use, propose synthetic strategies, and provide exemplary protocols for its incorporation into novel chemical entities.

The Double-Edged Sword: Steric Hindrance of this compound

The defining feature of this compound is the steric bulk surrounding its nitrogen atoms. This presents both potential advantages and significant synthetic hurdles.

Potential Advantages:

-

Metabolic Stability: The methyl groups can act as metabolic "bumpers," shielding the adjacent C-N bonds from enzymatic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.

-

Conformational Restriction: The steric clash between the methyl groups restricts the conformational flexibility of the piperazine ring. This can lock the molecule into a specific bioactive conformation, potentially leading to higher binding affinity and selectivity for a biological target.

-

Novel Chemical Space: The unique three-dimensional shape imparted by the tetramethyl substitution allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.

-

Bioisosteric Replacement: The this compound core can be employed as a bioisostere for other cyclic systems, offering a new avenue for lead optimization by fine-tuning steric and electronic properties.[6][7]

Synthetic Challenges:

-

Reduced Nucleophilicity: The steric hindrance significantly reduces the nucleophilicity of the nitrogen atoms, making N-functionalization reactions, such as N-acylation and N-arylation, more challenging compared to unsubstituted piperazine.

-

Reaction Optimization: Standard reaction conditions used for the derivatization of piperazine may not be effective for its tetramethylated counterpart, necessitating careful optimization of catalysts, solvents, and reaction temperatures.

Navigating the Synthetic Landscape: Protocols for Derivatization

Overcoming the synthetic challenges associated with this compound is key to unlocking its potential. Below are detailed protocols for common N-functionalization reactions, adapted for this sterically hindered substrate.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation in medicinal chemistry for introducing amide functionalities, which can participate in key hydrogen bonding interactions with biological targets.

Workflow for N-Acylation:

Figure 1: General workflow for the N-acylation of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the stirred solution. Note: For less reactive acylating agents, a coupling agent such as HATU or HOBt may be required.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-2,2,5,5-tetramethylpiperazine.

Protocol 2: N-Arylation of this compound

N-arylation introduces an aromatic ring system, a common feature in many drug molecules that can participate in π-π stacking and hydrophobic interactions.

Workflow for N-Arylation (Buchwald-Hartwig Amination):

Figure 2: General workflow for the N-arylation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., Xantphos or SPhos, 2-10 mol%), and a base (e.g., cesium carbonate or potassium phosphate, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Work-up: Concentrate the filtrate and partition between water and an organic solvent.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Hypothetical Application and Biological Evaluation

Given the lack of specific reported biological activities for this compound derivatives, we propose a hypothetical screening cascade based on the known pharmacology of other piperazine-containing compounds. Many piperazine derivatives exhibit activity at G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[8]

Table 1: Hypothetical Screening Cascade for this compound Derivatives

| Assay Type | Target | Purpose | Exemplary Method |

| Primary Screen | Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) | Identify initial hits with affinity for key CNS targets. | Radioligand Binding Assay |

| Primary Screen | Dopamine Receptors (e.g., D₂, D₃) | Assess potential antipsychotic or neurological activity. | Radioligand Binding Assay |

| Secondary Screen | Functional Assays (e.g., cAMP, Calcium Flux) | Determine agonist or antagonist activity of primary hits. | Cell-based Functional Assays |

| Selectivity Panel | Off-target GPCRs, Ion Channels, Transporters | Evaluate the selectivity profile of promising compounds. | Broad Ligand Profiling Screen |

| In Vitro ADME | Metabolic Stability, Permeability | Assess drug-like properties. | Microsomal Stability Assay, Caco-2 Permeability Assay |

Structure-Activity Relationship (SAR) Considerations

While no specific SAR data exists for this compound derivatives, we can extrapolate from general principles of medicinal chemistry.

Illustrative SAR Table for a Hypothetical Series of N-Aryl Derivatives:

| Compound | R Group on Aryl Ring | Hypothetical 5-HT₂ₐ Affinity (Ki, nM) | Notes |

| 1a | H | 500 | Parent compound. |

| 1b | 4-F | 250 | Electron-withdrawing group may enhance activity. |

| 1c | 4-OCH₃ | 400 | Electron-donating group may be less favorable. |

| 1d | 2-CH₃ | >1000 | Ortho-substitution may introduce steric clash with the binding pocket. |

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored area in medicinal chemistry. While the steric hindrance it presents poses synthetic challenges, it also offers potential advantages in terms of metabolic stability and conformational rigidity. The protocols and conceptual frameworks presented in this guide are intended to provide a starting point for researchers to investigate the potential of this unique building block. Future work should focus on developing more efficient synthetic methodologies and screening derivatives against a wide range of biological targets to uncover the therapeutic potential hidden within this sterically hindered piperazine.

References

-

Bentham Science Publishers. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

- Chaudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- de Souza, M. V. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-596.

- Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-596.

- Kumar, A., et al. (2024).

- Pawar, S. A., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 21(11), 3562-3569.

- Verma, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Buchwald, S. L., & Mauger, C. (2009). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 50(26), 3139-3141.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Caron, S., & Wei, L. (2011). Practical Applications of Palladium-Catalyzed C–N Bond Formation. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-43). Wiley-VCH Verlag GmbH & Co. KGaA.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Alkylation of 2,2,5,5-Tetramethylpiperazine

Abstract

This document provides a comprehensive guide to the N-alkylation of 2,2,5,5-tetramethylpiperazine, a sterically hindered secondary diamine of significant interest in medicinal chemistry and materials science. Due to the steric hindrance posed by the four methyl groups adjacent to the nitrogen atoms, specialized protocols are often required to achieve efficient mono- or di-alkylation. This guide details various methodologies, including classical SN2 alkylation with alkyl halides, reductive amination, and phase-transfer catalysis. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into optimizing reaction conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated derivatives of this compound.

Introduction: The Challenge and Utility of Alkylating a Hindered Diamine

This compound is a unique building block. Its rigid, sterically encumbered structure can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and controlled basicity. However, the very steric hindrance that provides these benefits also presents a significant synthetic challenge for N-alkylation.

Direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[1] For simple secondary amines, this reaction is often straightforward. However, with this compound, the bulky methyl groups impede the approach of the alkylating agent to the nitrogen nucleophile, slowing the reaction rate and often requiring more forcing conditions.

A primary challenge in the N-alkylation of any piperazine is controlling the degree of substitution. The mono-alkylated product is itself a nucleophile and can react further to form the di-alkylated product, and potentially even a quaternary ammonium salt.[2][3] This often results in a mixture of products that can be difficult to separate.[1] For sterically hindered piperazines, achieving selective mono-alkylation without resorting to protecting group strategies can be particularly difficult.

This guide will explore several robust methods to control and effect the N-alkylation of this compound, providing the synthetic chemist with a toolkit to approach this challenging transformation.

Mechanistic Considerations and Strategic Approaches

Direct Alkylation with Alkyl Halides

The direct reaction with an alkyl halide is the most classical approach. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Causality behind Experimental Choices:

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often chosen as they can dissolve the amine and the alkyl halide, and they do not participate in the reaction.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is crucial. These bases are strong enough to scavenge the acid produced but are too bulky to compete with the piperazine as a nucleophile.

-

Temperature: Due to the steric hindrance, elevated temperatures are often required to achieve a reasonable reaction rate.

-

Reductive Amination

Reductive amination is a powerful alternative for N-alkylation, particularly for preparing mono-alkylated products.[4] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.

-

Causality behind Experimental Choices:

-

Reducing Agent: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. They are capable of reducing the iminium ion intermediate much faster than the starting carbonyl compound.[5]

-

Reaction Conditions: The reaction is typically run under mildly acidic conditions, which can be achieved by using an acetic acid co-solvent, to facilitate iminium ion formation.

-

Advantages: A key advantage of this method is the prevention of over-alkylation. Since the reaction proceeds through the carbonyl compound, the formation of quaternary ammonium salts is not possible.[5][6]

-

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant solution for reactions involving reagents that are soluble in different, immiscible phases.[7] For the N-alkylation of amines, this typically involves an aqueous phase containing an inorganic base (like NaOH or K₂CO₃) and an organic phase containing the amine and the alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the hydroxide or carbonate anion into the organic phase.[8]

-

Causality behind Experimental Choices:

-

Catalyst: The choice of catalyst is critical. The lipophilicity of the quaternary ammonium salt determines its ability to shuttle the anion into the organic phase.[7]

-

Solvent: Solvents like toluene or dichloromethane are common for the organic phase. In some cases, the reaction can be run under solvent-free conditions, which is a significant green chemistry advantage.[9]

-

Benefits: PTC can lead to higher reaction rates, milder conditions, and the use of cheaper, more environmentally friendly inorganic bases.[7][10]

-

Data Presentation: Comparative Overview of Methodologies

| Methodology | Typical Alkylating Agent | Typical Base/Reagent | Solvent | Temperature | Key Advantages | Potential Challenges |

| Direct Alkylation | Alkyl Halides (I > Br > Cl) | K₂CO₃, Cs₂CO₃, DIPEA | DMF, MeCN | Room Temp. to Reflux | Simple setup, readily available reagents. | Over-alkylation, slow reaction for hindered substrates, potential for quaternary salt formation.[2] |

| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | DCE, THF, MeOH | Room Temp. | Excellent control over mono-alkylation, avoids quaternary salts.[5][11] | Requires carbonyl compounds, reducing agents can be moisture sensitive. |

| Phase-Transfer Catalysis | Alkyl Halides | NaOH, K₂CO₃ | Toluene/H₂O, DCM/H₂O | Room Temp. to 80 °C | Milder conditions, use of inexpensive bases, can be run solvent-free.[7][8][10] | Catalyst poisoning by some leaving groups (e.g., iodide), requires optimization of catalyst and conditions.[7] |

Experimental Protocols

Protocol 1: Mono-N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an excess of the diamine to favor the mono-alkylated product.

Materials:

-

This compound (4.0 eq)

-

Alkyl Bromide (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (4.0 mmol, 569 mg) and anhydrous acetonitrile (20 mL).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Slowly add the alkyl bromide (1.0 mmol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to separate the mono-alkylated product from unreacted starting material and di-alkylated by-product.

Protocol 2: Di-N,N'-Alkylation via Direct Alkylation

This protocol aims for the exhaustive di-alkylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Alkyl Iodide (2.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 142 mg) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA (3.0 mmol, 388 mg, 0.52 mL).

-

Add the alkyl iodide (2.5 mmol) dropwise to the solution.

-

Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with 1 M aqueous HCl (2 x 20 mL) to remove excess DIPEA, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the pure di-alkylated product.

Protocol 3: Mono-N-Alkylation via Reductive Amination

This protocol is adapted for the mono-alkylation of this compound using an aldehyde.[11]

Materials:

-

This compound (1.5 eq)

-

Aldehyde (1.0 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.5 mmol, 213 mg) in anhydrous DCE (15 mL), add the aldehyde (1.0 mmol) and a catalytic amount of acetic acid (1-2 drops).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the layers and extract the aqueous phase with DCE (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

General Workflow for N-Alkylation

Caption: Decision tree for selecting an appropriate N-alkylation methodology.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficient temperature for sterically hindered substrate. | Increase reaction temperature. Consider switching to a higher boiling point solvent (e.g., from MeCN to DMF). |

| Poor quality or inactive reagents. | Use freshly distilled/purified solvents and high-purity reagents. For reductive amination, ensure the reducing agent is not hydrolyzed. | |

| Alkylating agent is not reactive enough (e.g., alkyl chloride). | Switch to a more reactive alkyl halide (Iodide > Bromide > Chloride). | |

| Mixture of Mono- and Di-alkylated Products | Stoichiometry is not optimized for selectivity. | For mono-alkylation, increase the excess of piperazine. For di-alkylation, ensure at least 2.2 equivalents of alkyl halide are used. |

| Reaction time is too long for mono-alkylation. | Monitor the reaction closely and stop it once the desired product is maximized, even if starting material remains. | |

| Formation of Quaternary Ammonium Salt | Using a highly reactive alkylating agent (e.g., methyl iodide) with forcing conditions. | Use a less reactive alkylating agent or milder conditions. Reductive amination completely avoids this issue. [5] |

| Difficult Purification | Similar polarities of starting material, mono-, and di-alkylated products. | Use a different chromatography eluent system. Consider converting the product to its salt (e.g., hydrochloride) to aid in purification/crystallization. |

Conclusion

The N-alkylation of this compound, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of novel compounds. By carefully selecting the appropriate methodology—be it direct alkylation under controlled stoichiometry, highly selective reductive amination, or efficient phase-transfer catalysis—researchers can effectively synthesize both mono- and di-alkylated derivatives. Understanding the mechanistic principles behind each protocol allows for rational troubleshooting and optimization, ultimately leading to successful and reproducible synthetic outcomes.

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]

-

National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Retrieved from [Link]

- Google Patents. (1962). DE1092019B - Process for the N-monoalkylation of piperazine.

-

American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

-

MDPI. (2022). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Molecules. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ResearchGate. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

-

ResearchGate. (2001). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2014). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]

Sources

- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,2,5,5-Tetramethylpiperazine

An Application Note for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed methodology for the qualitative and quantitative analysis of 2,2,5,5-tetramethylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). As a sterically hindered diamine, this compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Accurate and reliable analytical methods are therefore essential for purity assessment, reaction monitoring, and quality control. This document outlines field-proven protocols for sample preparation, instrument configuration, and data analysis, explaining the scientific rationale behind each procedural step to ensure robust and reproducible results.

Introduction and Analytical Principle

This compound is a heterocyclic organic compound featuring a piperazine ring with four methyl groups at the 2 and 5 positions. This substitution creates significant steric hindrance around the nitrogen atoms, influencing its reactivity and making it a valuable synthon in specialized chemical syntheses.[1] Given its role as a precursor, verifying its identity and purity is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for volatile and semi-volatile compounds such as this compound.[2] The methodology leverages the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.

-

Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's boiling point and its differential interactions with the column's stationary phase. Less interactive, more volatile compounds elute faster than more interactive, less volatile ones.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically fragmented and ionized by a high-energy electron beam (Electron Ionization - EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for identification.

The combination of a compound's retention time (from GC) and its mass spectrum (from MS) provides a very high degree of confidence in its identification and quantification.

Experimental Workflow and Causality

The successful analysis of this compound hinges on a logical workflow that accounts for the analyte's chemical properties and the sample matrix. The following diagram illustrates the critical steps from sample receipt to final data interpretation.

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols and Methodologies

Sample Preparation: The Critical First Step

The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration.[3][4] Amines, being basic, require special consideration.

Causality Behind Choices:

-

Solvent Selection: GC-MS requires volatile organic solvents.[2] Methanol, ethyl acetate, or dichloromethane are excellent choices. Water and non-volatile solvents like DMSO must be avoided as they are incompatible with standard GC columns and vacuum systems.[4]

-

pH Adjustment: this compound has two basic nitrogen atoms. In acidic aqueous solutions, these nitrogens will be protonated, forming non-volatile salts.[5] To ensure volatility for GC analysis, the pH of any aqueous sample must be adjusted to be basic (pH > 10) before extraction, converting the amine salt back to its neutral, free-base form.[5]

-

Extraction Technique: For complex matrices (e.g., biological fluids, crude reaction mixtures), an extraction step is necessary to remove interferences.

-

Liquid-Liquid Extraction (LLE): This is a robust method where the basified aqueous sample is extracted with an immiscible organic solvent like dichloromethane.[6] The target analyte preferentially moves into the organic layer, which is then collected for analysis.[2]

-

Solid-Phase Extraction (SPE): For cleaner extracts and higher throughput, SPE can be used. A mixed-mode cation exchange (MCX) cartridge is often effective for extracting basic compounds like piperazines.[7][8]

-

Protocol 1: Preparation of a Calibration Standard (10 µg/mL)

-

Stock Solution: Accurately weigh ~10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL stock solution.

-

Working Standard: Dilute 100 µL of the stock solution into 10 mL of methanol in a volumetric flask. This yields a 10 µg/mL working standard.

-

Transfer: Transfer the working standard to a 2 mL glass autosampler vial for analysis.[4]

Protocol 2: Liquid-Liquid Extraction from an Aqueous Matrix

-

Aliquoting: Take 1 mL of the aqueous sample in a glass test tube.

-

Basification: Add 1 M sodium hydroxide (NaOH) dropwise until the sample pH is > 10.

-

Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex for 1 minute.[6]

-

Phase Separation: Centrifuge the sample for 5 minutes to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Concentration (Optional): Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of methanol or ethyl acetate for analysis.

Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound and similar compounds. These are based on established methods for piperazine derivatives.[7][9][10]

Table 1: Recommended Gas Chromatography (GC) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl/95% dimethyl polysiloxane column offers excellent inertness and separation for a wide range of compounds, including amines.[7][10] |

| Injector | Splitless Mode | Maximizes sensitivity for trace analysis. A 1-minute splitless time is typical. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[7][9] |

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing optimal separation efficiency.[7] |

| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold separates very volatile impurities, while the ramp effectively elutes the target analyte, ensuring a sharp peak shape. |

Table 2: Recommended Mass Spectrometry (MS) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |

| Electron Energy | 70 eV | The standard energy for EI, which provides consistent fragmentation patterns for library matching.[7] |

| Ion Source Temp. | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |

| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it moves from the GC to the MS, preventing peak tailing.[7] |

| Mass Scan Range | m/z 40 - 400 | Covers the expected molecular ion (m/z 142) and key fragment ions while avoiding solvent interference at very low masses. |

| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector.[7] |

Data Analysis and Interpretation

Qualitative Identification

The identity of this compound is confirmed by a combination of its GC retention time and its unique mass spectrum.

-

Retention Time (RT): Under the conditions specified, the analyte will have a characteristic elution time. This should be confirmed by running a pure standard.

-

Mass Spectrum: The molecular weight of this compound is 142.24 g/mol .[11] The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 142. Key fragmentation patterns for hindered amines typically involve the loss of methyl groups and alpha-cleavage next to the nitrogen atoms.

Expected Key Fragments:

-

m/z 142: Molecular Ion (M+)

-

m/z 127: Loss of a methyl group ([M-CH₃]⁺)

-

m/z 70, 71, or 85: Ring cleavage fragments, characteristic of the piperazine core.

The obtained spectrum should be compared against a reference spectrum from a spectral library (e.g., NIST, Wiley) or one generated from a certified reference standard.

Quantitative Analysis